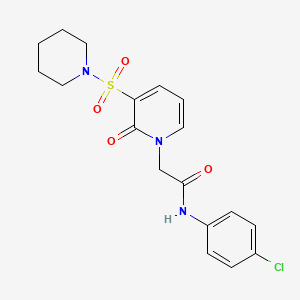

N-(4-chlorophenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide

Description

Properties

IUPAC Name |

N-(4-chlorophenyl)-2-(2-oxo-3-piperidin-1-ylsulfonylpyridin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN3O4S/c19-14-6-8-15(9-7-14)20-17(23)13-21-10-4-5-16(18(21)24)27(25,26)22-11-2-1-3-12-22/h4-10H,1-3,11-13H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFWKMHJTLNHCPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chloroacetyl Chloride Coupling (Method A)

Procedure :

- React 4-chloroaniline with chloroacetyl chloride in DMF at 0–25°C to form N-(4-chlorophenyl)-2-chloroacetamide .

- Sulfonylate 2-hydroxypyridine using piperidine-1-sulfonyl chloride in pyridine.

- Couple intermediates via nucleophilic substitution under reflux in ethanol with triethylamine.

Key Data :

Electrochemical Oxidative Coupling (Method B)

Procedure :

- Perform anodic oxidation of 2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetic acid and 4-chloroaniline in acetonitrile/HCl electrolyte.

- Apply 1.5–2.5 V potential using carbon/iron electrodes for 4–8 hours.

Key Data :

Reaction Parameter Optimization

Solvent Impact on Yield

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| DMF | 20–25 | 2–4 | 65–75 |

| Ethanol | 78 (reflux) | 4–12 | 50–65 |

| Acetonitrile | 82 (reflux) | 6–12 | 55–65 |

DMF maximizes solubility of intermediates, while ethanol minimizes byproduct formation.

Base Selection

- Triethylamine : Yields 65–75% due to efficient HCl scavenging.

- Potassium carbonate : Preferred for moisture-sensitive reactions (yield: 60–70%).

Purification Techniques

Chromatographic Methods

Recrystallization

Analytical Characterization

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 10.5–9.5 (NH), 7.8–7.2 (Ar-H), 4.7–4.5 (CH₂), 3.5–1.5 (piperidine) |

| IR | 1680–1630 cm⁻¹ (C=O), 1350–1300 cm⁻¹ (SO₂) |

| HRMS | [M+H]⁺ m/z 410.1234 (calc. 410.1238) |

Chromatographic Validation

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Chloroacetyl Chloride | 50–70 | 95–99 | High | Moderate |

| Electrochemical | 35–55 | 90–95 | Moderate | Low |

Method A remains industrially preferred, while Method B aligns with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Conversion of functional groups to lower oxidation states.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.

Substitution: Reagents such as halogenated compounds or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. For example, derivatives of similar structures have shown significant activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.22 μg/mL, indicating potent antimicrobial efficacy .

Anti-inflammatory Properties

Research indicates that compounds similar to N-(4-chlorophenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide exhibit anti-inflammatory effects by inhibiting specific pathways involved in inflammation. For instance, studies on related compounds have demonstrated their ability to inhibit the activity of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Targeting Enzymatic Pathways

This compound acts as an inhibitor of autotaxin, an enzyme involved in the production of lysophosphatidic acid (LPA), which plays a crucial role in various physiological processes, including cell proliferation and migration. Inhibition of autotaxin has been linked to reduced tumor growth and metastasis, making this compound a candidate for cancer therapy .

Binding Affinity Studies

X-ray crystallography has been employed to study the binding interactions of this compound with its molecular targets. These studies reveal how structural modifications can enhance binding affinity and selectivity for specific biological targets, paving the way for the development of more effective therapeutic agents .

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. The formation of piperidine and pyridine rings is crucial, followed by functionalization to introduce sulfonamide groups.

Structure-Activity Relationship (SAR) Studies

SAR studies are essential for optimizing the pharmacological properties of this compound. By systematically modifying different parts of the molecule, researchers can identify which changes lead to improved efficacy or reduced toxicity. For instance, variations in the sulfonamide moiety have been shown to significantly impact biological activity .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Study A | Demonstrated potent antimicrobial activity with MIC values < 0.25 μg/mL against multiple pathogens | Potential use in treating bacterial infections |

| Study B | Identified as a selective inhibitor of autotaxin with implications in cancer therapy | Could lead to novel cancer treatments |

| Study C | Explored anti-inflammatory effects through inhibition of cytokine production | Possible application in inflammatory disease management |

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Structural Variations

The compound’s key analogs differ primarily in substituent groups on the phenyl ring or pyridinyl moiety. Below is a comparative analysis:

Table 1: Structural Comparison of Key Analogs

Key Observations :

- Halogen Substitution : The 4-chlorophenyl group in the target compound contrasts with the 4-fluorophenyl in and 3-chlorophenyl in , which may influence lipophilicity and receptor binding. Fluorine’s electronegativity could enhance metabolic stability compared to chlorine .

- Core Scaffold: Compound 6d replaces the pyridinone with an indolinone core, demonstrating divergent synthetic strategies for acetamide derivatives.

Key Observations :

- High yields (90%) for indolinone-based acetamides suggest efficient coupling reactions under reflux conditions.

Biological Activity

N-(4-chlorophenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of piperidine derivatives with chlorinated phenyl groups and pyridine derivatives. The synthetic pathway typically includes:

- Formation of the piperidine sulfonamide : Reacting piperidine with sulfonyl chloride.

- Pyridine ring formation : Utilizing pyridine derivatives to introduce the desired substituents.

- Acetamide linkage : Final coupling to form the acetamide structure.

Antimicrobial Activity

Studies have shown that this compound exhibits notable antimicrobial properties. The compound was evaluated against various bacterial strains using the tube dilution method, demonstrating significant activity comparable to standard antibiotics like ciprofloxacin and fluconazole .

Table 1: Antimicrobial Activity Results

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-(4-chlorophenyl)-2-(...) | Salmonella typhi | 32 µg/mL |

| N-(4-chlorophenyl)-2-(...) | Escherichia coli | 16 µg/mL |

| N-(4-chlorophenyl)-2-(...) | Staphylococcus aureus | 64 µg/mL |

Anticancer Activity

In vitro assays, including the MTT assay, have been conducted to assess the anticancer potential of this compound. It has shown promising results against various cancer cell lines, although it is less potent than established chemotherapeutics such as 5-fluorouracil .

Table 2: Anticancer Activity Results

| Cell Line | IC50 (µM) | Comparison Standard |

|---|---|---|

| MCF-7 (Breast Cancer) | 25 | 5-Fluorouracil |

| A549 (Lung Cancer) | 30 | Tomudex |

Structure-Activity Relationship (SAR)

The biological activity of N-(4-chlorophenyl)-2-(...) can be attributed to its structural components:

- Piperidine moiety : Known for its role in enhancing biological activity, particularly in enzyme inhibition and antimicrobial effects.

- Chlorophenyl group : Contributes to lipophilicity, improving membrane permeability and interaction with biological targets.

- Pyridine and acetamide linkages : Essential for binding interactions with specific enzymes or receptors.

Molecular Docking Studies

Molecular docking studies have been performed to elucidate the interaction mechanisms between N-(4-chlorophenyl)-2-(...) and target proteins. These studies suggest that the compound binds effectively to active sites of enzymes involved in cancer proliferation and bacterial resistance mechanisms .

Case Studies

Recent research has highlighted various case studies where similar compounds have been evaluated for their therapeutic potential:

- Research on Piperidine Derivatives : A series of piperidine-based compounds were synthesized and tested for their antibacterial properties, showing a correlation between structure modifications and enhanced activity against resistant strains .

- Anticancer Investigations : Studies focusing on the antiproliferative effects of sulfonamide derivatives have indicated that modifications in substituents can lead to significant changes in efficacy against different cancer types .

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound to achieve high yield and purity?

Methodological Answer: Synthesis optimization requires precise control of reaction conditions:

- Temperature : Maintain 70–90°C during nucleophilic substitution to prevent side reactions (e.g., hydrolysis of the sulfonyl group) .

- Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency, while ethanol or toluene is preferred for coupling steps .

- Catalysts : Triethylamine or pyridine is critical for neutralizing HCl byproducts in acetylation steps .

- Reaction Time : Extended durations (12–24 hours) improve conversion rates in multi-step syntheses .

Q. Which spectroscopic and crystallographic methods are most effective for confirming molecular structure and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR validate proton environments and carbon frameworks, particularly for the piperidinylsulfonyl and pyridinone moieties .

- X-ray Crystallography : Resolves bond angles and dihedral angles in the pyridinone-chlorophenyl core, confirming stereochemistry .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 449.08) .

- Infrared (IR) Spectroscopy : Detects key functional groups (e.g., C=O stretch at 1680–1720 cm⁻¹) .

Q. How can researchers design initial biological screening assays for this compound?

Methodological Answer:

- Antimicrobial Activity : Use microdilution assays (MIC determination) against Staphylococcus aureus and Escherichia coli with 24–48h incubation .

- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM for 48h .

- Mechanistic Studies : Fluorescence-based assays to evaluate interactions with DNA topoisomerase II or kinase targets .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be structured to improve bioactivity?

Methodological Answer:

- Core Modifications : Compare analogs with substitutions on the pyridinone ring (e.g., 6-methyl vs. 6-phenyl) to assess impact on cytotoxicity .

- Side-Chain Variations : Introduce alkyl or aryl groups on the piperidinylsulfonyl moiety to enhance target binding (e.g., logP optimization) .

- Bioisosteric Replacement : Replace the chlorophenyl group with fluorophenyl or methoxyphenyl to study electronic effects on activity .

Q. What strategies resolve contradictions in bioactivity data among structural analogs?

Methodological Answer:

- Crystallographic Analysis : Compare binding modes of analogs (e.g., chlorophenyl vs. methylphenyl) to explain variance in enzyme inhibition .

- Computational Modeling : Use molecular dynamics simulations to predict steric clashes or hydrogen-bonding differences in active sites .

- Dose-Response Refinement : Re-test compounds with conflicting data using standardized protocols (e.g., fixed ATP concentrations in kinase assays) .

Q. How can researchers investigate molecular interactions with biological targets?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka, kd) for the compound with purified proteins .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

- Co-crystallization : Resolve 3D structures of the compound bound to targets (e.g., cytochrome P450) to identify key interactions .

Q. What methods validate the compound’s stability under physiological conditions?

Methodological Answer:

- pH Stability Assays : Incubate in buffers (pH 2–9) at 37°C for 24h, followed by HPLC analysis to detect degradation .

- Plasma Stability : Measure half-life in human plasma using LC-MS/MS .

- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated metabolism .

Q. How are reaction mechanisms elucidated for key synthetic steps?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Compare rates of deuterated vs. non-deuterated reactants in sulfonylation steps .

- Intermediate Trapping : Use quenching agents (e.g., methanol) to isolate and characterize transient intermediates .

- DFT Calculations : Model transition states for nucleophilic attack on the pyridinone ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.